molecular formula C17H21N3O3S2 B10970439 N-(4-{[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10970439
M. Wt: 379.5 g/mol
InChI Key: AMJCKUSZFZKGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide: is a complex organic compound that features a piperazine ring substituted with a thiophene group and a sulfonyl phenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of thiophene-2-carboxaldehyde with piperazine to form the thiophen-2-ylmethyl piperazine derivative.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Acetylation: Finally, the sulfonylated piperazine derivative is acetylated using acetic anhydride to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: It can serve as a standard or reference material in analytical techniques.

Mechanism of Action

The mechanism by which N-(4-{[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and acetamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

  • N-(4-{[4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide
  • N-(4-{[4-(benzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
  • N-(4-{[4-(methyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Uniqueness: N-(4-{[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological or chemical systems are required.

Properties

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C17H21N3O3S2/c1-14(21)18-15-4-6-17(7-5-15)25(22,23)20-10-8-19(9-11-20)13-16-3-2-12-24-16/h2-7,12H,8-11,13H2,1H3,(H,18,21)

InChI Key

AMJCKUSZFZKGEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.